molecular formula C11H15N3 B13786553 Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci)

Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci)

Cat. No.: B13786553
M. Wt: 189.26 g/mol
InChI Key: HLYUWIBVBNAYTQ-UHFFFAOYSA-N
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Description

Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9CI) (CAS: 86799-77-1) is a pyrazine derivative with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . Its structure consists of a pyrazine ring substituted with two isopropyl groups at positions 3 and 6, along with a nitrile (-CN) functional group. The compound’s IUPAC name is 3,6-diisopropylpyrazine-2-carbonitrile.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3,6-di(propan-2-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C11H15N3/c1-7(2)10-6-13-11(8(3)4)9(5-12)14-10/h6-8H,1-4H3

InChI Key

HLYUWIBVBNAYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C(=N1)C#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) typically involves the reaction of pyrazine derivatives with appropriate nitrile sources under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of pyrazinecarbonitrile.

    Reduction: Primary amines or other reduced forms of the compound.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its effects on various biological targets to develop new treatments for diseases.

Industry: In the industrial sector, Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9ci) involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Target Compound :
  • Pyrazinecarbonitrile,3,6-bis(1-methylethyl)-(9CI) Core: Pyrazine Substituents: Two isopropyl groups (positions 3,6), one nitrile group (position 2).
Similar Compounds :

2-Pyrazinol,3,6-bis(1-methylethyl)-,1,4-dioxide (CAS: 820250-45-1) Core: Pyrazinol (oxidized pyrazine) Substituents: Two isopropyl groups (positions 3,6), two oxygen atoms (positions 1,4).

3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine (Clofentezine)

  • Core: Tetrazine
  • Substituents: Two 2-chlorophenyl groups (positions 3,6).
  • Molecular Formula: C₁₄H₈Cl₂N₄
  • Molecular Weight: 303.15 g/mol
  • Comparison: The tetrazine core is more electron-deficient than pyrazine, enhancing reactivity in inverse electron-demand Diels-Alder reactions. Chlorophenyl groups introduce electronegativity and steric bulk, differing from the isopropyl groups in the target compound .

Bis(1-methylethyl) 5-nitro-benzene-1,3-dicarboxylate Core: Benzene Substituents: Two isopropyl ester groups (positions 1,3), one nitro group (position 5). Molecular Formula: C₁₄H₁₇NO₆ Molecular Weight: 295.29 g/mol Comparison: The aromatic benzene core with ester and nitro groups contrasts with the heteroaromatic pyrazine-nitril structure.

Physicochemical Properties and Bioactivity

Compound LogP (Predicted) Solubility Stability Bioactivity/Applications
Target Compound ~2.5 (moderate) Low in water Stable under ambient conditions Potential pesticide intermediate (inferred from structural analogs)
3,6-Bis(2-methylpropyl)-2,5-piperazinedione ~3.0 Low in water Heat-sensitive Antimicrobial (isolated from Serratia plymuthica)
Clofentezine ~4.2 Insoluble in water Light-sensitive Acaricide/insecticide
Di-isopropyl 1,3-dithiolan-2-ylidene malonate ~2.8 Moderate in organic solvents Oxidatively stable Fungicide (e.g., Isoprothiolane)

Key Observations :

  • The target compound’s nitrile group may confer reactivity distinct from esters (e.g., in di-isopropyl malonate derivatives) or chlorophenyl groups (e.g., in clofentezine).
  • Isopropyl substituents consistently enhance hydrophobicity across analogs, impacting bioavailability and environmental persistence.

Biological Activity

Pyrazinecarbonitrile, 3,6-bis(1-methylethyl)-(9ci), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

  • Molecular Formula : C11H12N2
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 102-72-3

Biological Activities

Research indicates that pyrazine derivatives, including pyrazinecarbonitrile, exhibit a range of biological activities:

  • Anticancer Activity :
    • Pyrazine derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
    • A notable study demonstrated that pyrazine derivatives could inhibit the growth of MCF-7 breast cancer cells with IC50 values in the micromolar range, indicating their potential as anticancer agents .
  • Antimicrobial Properties :
    • Pyrazinecarbonitrile has been investigated for its antimicrobial effects against a variety of pathogens. Research shows that certain pyrazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
    • For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects :
    • Some studies suggest that pyrazine derivatives can modulate inflammatory responses, potentially serving as therapeutic agents in conditions characterized by chronic inflammation.
    • The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Neuroprotective Effects :
    • Recent research highlights the neuroprotective properties of pyrazine derivatives, suggesting their potential use in treating neurodegenerative diseases. Compounds have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis .

The biological activity of pyrazinecarbonitrile is attributed to its ability to interact with specific molecular targets within cells:

  • Interaction with Enzymes : Many pyrazine derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : Some compounds may modulate receptor activity involved in inflammation and cancer progression.

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the effects of various pyrazine derivatives on human cancer cell lines (MCF-7, A549). The results indicated that certain derivatives led to significant cell death at low concentrations (IC50 values ranging from 0.1 to 0.5 µM) .
  • Antimicrobial Activity Research :
    • In vitro studies assessed the antimicrobial efficacy of pyrazinecarbonitrile against several bacterial strains. The compound demonstrated effective inhibition against E. coli and S. aureus with respective MIC values of 16 µg/mL and 32 µg/mL .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50/MIC)Reference
Anticancer (MCF-7)0.18 µM
Antimicrobial (E. coli)16 µg/mL
Antimicrobial (S. aureus)32 µg/mL
Anti-inflammatoryModulates cytokines

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